Dihydro Dutasteride

Übersicht

Beschreibung

Dihydro Dutasteride is a synthetic 4-azasteroid compound that selectively inhibits both type I and type II isoforms of steroid 5α-reductase, an intracellular enzyme that converts testosterone to 5α-dihydrotestosterone (DHT) . This compound is primarily used for the treatment of benign prostatic hyperplasia (BPH) in adult males by reducing the levels of circulating DHT .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Dutasteride involves several steps, starting from the appropriate steroid precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro Dutasteride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can modify the ketone groups present in the molecule.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dihydro Dutasteride functions by inhibiting both type 1 and type 2 isoenzymes of 5-alpha reductase, leading to a substantial reduction in dihydrotestosterone levels. This mechanism underpins its therapeutic applications across multiple conditions.

| Property | Details |

|---|---|

| Inhibition | Dual inhibition of 5-alpha reductase types 1 and 2 |

| DHT Reduction | Reduces serum dihydrotestosterone by over 90% |

| Protein Binding | High protein binding (>99.5%) |

Benign Prostatic Hyperplasia (BPH)

This compound is primarily indicated for the treatment of BPH. Clinical trials have demonstrated its efficacy in reducing prostate volume and improving urinary symptoms associated with BPH.

- Study Findings : A comprehensive analysis involving over 3,000 patient-years indicated that dutasteride significantly reduced the risk of acute urinary retention and the need for surgical intervention compared to placebo .

- Mechanism : By lowering dihydrotestosterone levels, it alleviates the hyperplastic growth of prostate tissue.

Prostate Cancer Management

Recent studies suggest that this compound may play a role in managing localized prostate cancer.

- REDEEM Trial : This study showed that patients treated with dutasteride experienced a reduced rate of prostate cancer progression compared to those receiving placebo (hazard ratio of 0.62) .

- Long-Term Effects : In the Reduction by Dutasteride of Prostate Cancer Events (REDUCE) study, patients receiving dutasteride had a relative risk reduction of biopsy-detectable prostate cancer by approximately 22.8% compared to controls .

Androgenetic Alopecia

This compound is also explored for treating androgenetic alopecia (male pattern baldness). Its dual action on both isoenzymes enhances hair regrowth compared to finasteride.

- Efficacy Studies : A meta-analysis indicated that dutasteride significantly improved hair density and thickness compared to finasteride, with higher rates of patient-reported satisfaction .

- Clinical Parameters : In a randomized trial, participants receiving higher doses of dutasteride showed a marked increase in hair count compared to those on lower doses or placebo .

Case Study 1: BPH Treatment

A randomized controlled trial involving 1,000 men with moderate to severe BPH demonstrated that those treated with this compound showed significant improvement in International Prostate Symptom Score (IPSS) after six months compared to placebo .

Case Study 2: Prostate Cancer

In a cohort study involving men diagnosed with localized prostate cancer, those treated with this compound exhibited a slower progression rate and lower Gleason scores at follow-up biopsies compared to untreated controls .

Wirkmechanismus

Dihydro Dutasteride exerts its effects by forming a stable complex with both type I and type II 5α-reductase enzymes, inhibiting their enzymatic action of converting testosterone to 5α-dihydrotestosterone (DHT) . This inhibition reduces the levels of DHT, which is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Finasteride: Another 5α-reductase inhibitor that selectively inhibits type II isoform of the enzyme.

Epristeride: A non-steroidal 5α-reductase inhibitor with a different mechanism of action.

Uniqueness

Dihydro Dutasteride is unique in its ability to inhibit both type I and type II isoforms of 5α-reductase, making it more effective in reducing DHT levels compared to Finasteride, which only inhibits the type II isoform . This dual inhibition provides a broader therapeutic effect, particularly in treating conditions like benign prostatic hyperplasia .

Biologische Aktivität

Dihydro Dutasteride is a potent dual inhibitor of the 5α-reductase enzyme, which plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT). This compound is primarily used in the treatment of conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA). Its biological activity is characterized by significant effects on hormone levels, hair growth stimulation, and potential side effects.

This compound inhibits both type 1 and type 2 isoforms of the 5α-reductase enzyme, leading to a substantial reduction in serum DHT levels. Research indicates that treatment with dutasteride can decrease serum DHT by approximately 86.5% within 30 days . This dual inhibition enhances its efficacy compared to single inhibitors like finasteride, which targets only the type 2 isoform .

Key Biological Activities

- Reduction of DHT Levels : Studies show that dutasteride effectively lowers DHT levels in serum and scalp, contributing to its therapeutic effects on hair loss and prostate enlargement .

- Hair Growth Stimulation : Clinical trials have demonstrated that dutasteride significantly increases hair count in men with AGA, outperforming finasteride in dose-dependent efficacy .

- Impact on Sexual Function : While effective, the compound has been associated with adverse effects on sexual function, including decreased libido and erectile dysfunction, which are common concerns among users .

Case Studies and Clinical Trials

-

Male Pattern Hair Loss (MPHL) :

- A randomized trial involving 416 men showed that dutasteride at doses of 0.05 to 2.5 mg daily resulted in increased hair counts compared to placebo . The efficacy was confirmed through photographic assessments and self-evaluations.

- In a long-term study, dutasteride-treated patients exhibited greater improvements in hair density compared to those treated with finasteride over a follow-up period of up to three years .

- Frontal Fibrosing Alopecia (FFA) :

Table: Summary of Clinical Findings

| Study Focus | Population Size | Treatment Duration | Primary Outcome | Result Summary |

|---|---|---|---|---|

| Male Pattern Hair Loss | 416 men | 24 weeks | Hair count increase | Significant increase with dutasteride vs. placebo |

| Frontal Fibrosing Alopecia | 224 patients | ≥12 months | Stabilization of hairline recession | Higher stabilization rates with increasing doses of dutasteride |

Pharmacokinetics and Safety Profile

This compound exhibits high protein binding (>99.5%) and is metabolized primarily by liver enzymes. Its pharmacokinetic profile suggests a long half-life, allowing for once-daily dosing. However, concerns regarding potential side effects have been noted:

- Adverse Effects : Commonly reported side effects include sexual dysfunction (e.g., decreased libido), gynecomastia, and potential impacts on mood and cognition .

- Carcinogenic Potential : Animal studies have indicated an increased risk of Leydig cell tumors at high doses, raising concerns about long-term use in certain populations .

Eigenschaften

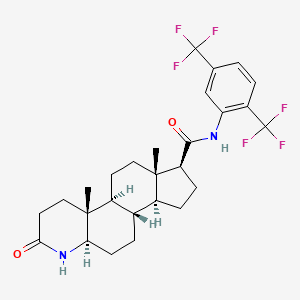

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUHDIPAGREENV-QWBYCMEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164656-22-8 | |

| Record name | 1,2-Dihydrodutasteride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRODUTASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7B42KG7F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Dihydro Dutasteride and how is it related to Dutasteride?

A1: this compound (17β-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5α-androstane-3-one) is an identified impurity of Dutasteride. [, ] Dutasteride is a drug primarily used to treat enlarged prostate glands. While Dutasteride's mechanism involves inhibiting both type 1 and type 2 5α-reductase enzymes, the specific activity of this compound and its potential interaction with these enzymes have not been extensively studied based on the provided research.

Q2: How was this compound characterized in the research?

A2: this compound was detected during the analysis of Dutasteride samples using High-Performance Liquid Chromatography (HPLC) and further identified by its mass-to-charge ratio (m/z) of 530 using Liquid Chromatography-Mass Spectrometry (LCMS). [, ] This impurity was then synthesized and further characterized using various spectroscopic techniques:

- HPLC: Determined its retention time and purity profile. [, ]

- Infrared Spectroscopy (IR): Provided information about the functional groups present in the molecule. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy (both 1H and 13C): Revealed the structure and connectivity of atoms within the molecule. [, ]

- Mass Spectrometry (MS): Confirmed the molecular weight and provided structural information. [, ]

Q3: Is there a way to separate this compound from Dutasteride?

A3: Yes, researchers successfully developed and employed a preparative HPLC method to isolate this compound from Dutasteride. [] This technique leverages the different affinities of these compounds towards a stationary phase within the HPLC column, allowing for their separation and purification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.